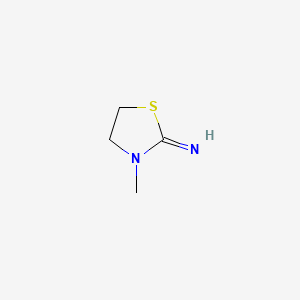
3-アミノ-5-ヒドロキシ安息香酸
概要
説明
3-Amino-5-hydroxybenzoic acid (3AHBA) is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of a variety of compounds, including phenylalanine, tyrosine, and tryptophan, and is also a major metabolite of the shikimate pathway. 3AHBA is a versatile compound with a wide range of applications in biochemistry, medicine, and cosmetics.
科学的研究の応用
抗生物質の生産
3-AHBAは、アンサマイシン系抗生物質の生合成における重要な前駆体です {svg_1}。ゲルドナマイシンやリファマイシンなどのこれらの抗生物質は、放線菌によって産生され、臨床的に重要な役割を果たしています。 AHBAシンターゼ遺伝子は、これらの化合物の産生に不可欠であり、その同定は新しい抗生物質株の発見につながる可能性があります {svg_2}.
抗腫瘍剤
この化合物は、ミトマイシン系抗生物質の形成に重要な役割を果たし、これらの抗生物質は抗腫瘍剤として使用されています {svg_3}。ミトマイシンCは、これらの抗生物質の誘導体であり、DNAを架橋する能力により、さまざまな癌の化学療法に用いられています。
生合成研究
3-AHBAは、アミノシキミ酸経路に関与しており、これはアンサマイシン系抗生物質やミトマイシン系抗生物質に見られるmC7Nユニットの形成に至るユニークな生合成経路です {svg_4}。この経路は、複雑な天然物の形成を理解するための生合成研究において非常に興味深いものです。
遺伝子スクリーニング
AHBAシンターゼ遺伝子は、新しいアンサマイシンやその他の3-AHBA誘導体天然物の探索における遺伝子スクリーニングのための貴重なツールとして役立ちます {svg_5}。この用途は、新しい薬物候補が絶えず求められている製薬研究において非常に重要です。
食品産業への応用
3-AHBAなどの誘導体を含むヒドロキシ安息香酸は、生物活性のために機能性食品成分、栄養補助食品、および食品保存料として潜在的な用途があります {svg_6}。その抗酸化作用により、食品の保存期間と栄養価を向上させるのに適しています。
材料科学
3-AHBAは、高性能工業用プラスチックの製造のための原料として使用できます {svg_7}。その芳香族構造により、特定の所望の特性を備えた高度な材料を作成するための候補となります。
作用機序
Target of Action
3-Amino-5-hydroxybenzoic acid (AHBA) is a key intermediate in the biosynthesis of ansamycin and mitomycin antibiotics . It is synthesized in bacteria such as Amycolatopsis mediterranei and Streptomyces . The primary targets of AHBA are the enzymes involved in the biosynthesis of these antibiotics .
Mode of Action
AHBA interacts with its targets through a series of biochemical reactions known as the aminoshikimate pathway . In this pathway, genes for kanosamine formation are recruited to provide a nitrogenous precursor. Kanosamine is then phosphorylated and converted into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is further converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .
Biochemical Pathways
The aminoshikimate pathway is the primary biochemical pathway affected by AHBA . This pathway is involved in the synthesis of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . The key intermediate AHBA serves as a scaffold molecule to synthesize diverse ansamycins and mitomycins .
Result of Action
The result of AHBA’s action is the synthesis of ansamycins and mitomycins antibiotics . These antibiotics have important antimicrobial and anticancer activities . The AHBA synthase gene also serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .
Action Environment
The action of AHBA is influenced by the bacterial environment in which it is synthesized . Factors such as the presence of specific enzymes, the availability of precursors, and the metabolic state of the bacteria can influence the synthesis of AHBA and, consequently, the production of ansamycins and mitomycins antibiotics .
Safety and Hazards
将来の方向性
AHBA is the precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . Furthermore, aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .
生化学分析
Biochemical Properties
3-Amino-5-hydroxybenzoic acid plays a crucial role in the biosynthesis of ansamycin antibiotics through the aminoshikimate pathway . It interacts with several enzymes, including AHBA synthase, which catalyzes the final step in its biosynthesis . This enzyme, in a complex with oxidoreductase RifL, catalyzes the transamination of UDP-3-keto-D-glucose . Additionally, 3-Amino-5-hydroxybenzoic acid interacts with common cellular enzymes that convert kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, which is further converted into aminoDAHP and subsequently into 3-Amino-5-hydroxybenzoic acid .
Cellular Effects
3-Amino-5-hydroxybenzoic acid influences various cellular processes, particularly in bacteria such as Amycolatopsis mediterranei and Streptomyces . It serves as a precursor for synthesizing the mC7N units, which are characteristic structural components of ansamycins and mitomycins antibiotics . These antibiotics exhibit significant antimicrobial and anticancer activities, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Amino-5-hydroxybenzoic acid exerts its effects through the aminoshikimate pathway . The pathway involves the conversion of kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, which is then converted into aminoDAHP and subsequently into 3-Amino-5-hydroxybenzoic acid . The pyridoxal phosphate enzyme AHBA synthase catalyzes the final reaction in this pathway, aromatizing 5-deoxy-5-aminodehydroshikimic acid . This compound also interacts with oxidoreductase RifL, catalyzing the transamination of UDP-3-keto-D-glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Amino-5-hydroxybenzoic acid have been studied extensively . The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that 3-Amino-5-hydroxybenzoic acid maintains its biochemical activity over time, with minimal degradation .
Dosage Effects in Animal Models
The effects of 3-Amino-5-hydroxybenzoic acid vary with different dosages in animal models . At lower doses, the compound exhibits significant antimicrobial and anticancer activities without adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and adverse impacts on organ function . These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
3-Amino-5-hydroxybenzoic acid is involved in the aminoshikimate pathway, a variant of the shikimate pathway present in some bacteria . This pathway recruits carbon flux from central carbon metabolism pathways through phosphoenolpyruvate and erythrose 4-phosphate, leading to the synthesis of 3-deoxy-D-arabinoheptulosonate-7-phosphate, the initial substrate of the pathway . The final product, 3-Amino-5-hydroxybenzoic acid, serves as a precursor for various antibiotics .
Transport and Distribution
Within cells and tissues, 3-Amino-5-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biochemical activity . The compound’s transport mechanisms ensure its availability for biosynthetic processes and therapeutic applications .
Subcellular Localization
3-Amino-5-hydroxybenzoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . The subcellular localization of 3-Amino-5-hydroxybenzoic acid is crucial for its role in the biosynthesis of antibiotics and other biochemical processes .
特性
IUPAC Name |
3-amino-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJHSFTZVMSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226947 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-71-1 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-5-hydroxybenzoic acid (AHBA) in natural product biosynthesis?
A1: AHBA is a key building block in the biosynthesis of ansamycin and mitomycin antibiotics. [, ] It serves as the starter unit for the assembly of the polyketide backbone in these compounds. [, , ]
Q2: How is AHBA biosynthesized?
A2: AHBA is produced through a unique branch of the shikimate pathway. [, , ] This pathway diverges from the traditional shikimate pathway at the point of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) formation. [] The nitrogen atom incorporated into the aminoshikimate pathway, ultimately leading to AHBA, originates from kanosamine. [, ]
Q3: What is the role of kanosamine in AHBA biosynthesis?
A3: Kanosamine and its 6-phosphate are specific intermediates in AHBA formation. [] RifN, an enzyme from the rifamycin biosynthetic gene cluster, has been identified as a specific kanosamine 6-kinase, converting kanosamine to kanosamine 6-phosphate. [] This suggests a pathway where UDP-D-glucose is converted to kanosamine, which is subsequently phosphorylated and incorporated into the aminoshikimate pathway. []
Q4: What are the key intermediates in the biosynthesis of AHBA from kanosamine 6-phosphate?
A4: Kanosamine 6-phosphate is converted to 3-amino-3-deoxy-D-fructose 6-phosphate. [] This metabolite acts as a sequestered form of 1-deoxy-1-imino-d-erythrose 4-phosphate, which is released upon a transketolase-catalyzed reaction with d-ribose 5-phosphate. [] Subsequent enzymatic steps lead to the formation of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), the first committed intermediate of the aminoshikimate pathway. [] Finally, 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) are converted into AHBA by the enzymatic activity of AHBA synthase. []
Q5: What is AHBA synthase and what is its function?
A5: AHBA synthase is the terminal enzyme in the biosynthesis of AHBA. [] It catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. [] This enzyme is a dimer, requires pyridoxal 5'-phosphate (PLP) as a cofactor, and its structure has been elucidated using X-ray crystallography. [, ]
Q6: Can the AHBA biosynthetic pathway be manipulated for the production of novel compounds?
A6: Yes, genetic manipulation of the AHBA biosynthetic pathway has been achieved. For instance, researchers have successfully expressed the AHBA biosynthetic genes in E. coli, paving the way for engineered biosynthesis of AHBA and related compounds. []
Q7: What are ansamycins and mitomycins?
A7: Ansamycins and mitomycins are important classes of antibiotics known for their potent biological activities. [, , ] Ansamycins include compounds like rifamycin (antibacterial), ansamitocin (antitumor), and geldanamycin (antitumor). [, , , , , , ] Mitomycins, such as mitomycin C, exhibit antitumor activity. []
Q8: How is AHBA incorporated into ansamycins?
A8: AHBA serves as the starter unit for the assembly of the polyketide chain that forms the backbone of ansamycins. [, , , , ]
Q9: What is the role of the amide synthase in ansamycin biosynthesis?
A9: After the polyketide chain is assembled, an amide synthase catalyzes the macrolactamization step, forming the characteristic macrocyclic structure of ansamycins. [] This enzyme exhibits a degree of substrate flexibility, as demonstrated by the acceptance of modified seco-proansamitocin analogs in mutasynthesis experiments. []
Q10: Can the structure of ansamycins be modified by altering the AHBA starter unit?
A10: Yes, modifying the AHBA structure can lead to the biosynthesis of novel ansamycin analogs. This strategy, known as mutasynthesis, involves feeding AHBA analogs to mutant strains of antibiotic-producing organisms that are blocked in AHBA biosynthesis. [, , , ]
Q11: What are some examples of ansamycin analogs produced by mutasynthesis?
A11: Several examples include: * Incorporation of 4-chloro, 6-chloro, N-methyl, and O-methyl analogs of AHBA into the ansamycin actamycin. []* Production of novel geldanamycin derivatives by feeding modified benzoic acid analogs to AHBA synthase-inactivated mutants. []* Formation of 20-membered macrolactones by feeding 3-amino-5-hydroxymethylbenzoic acid to a blocked mutant of Streptomyces hygroscopicus (geldanamycin producer). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)













